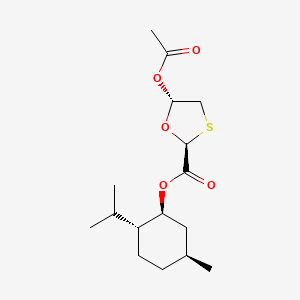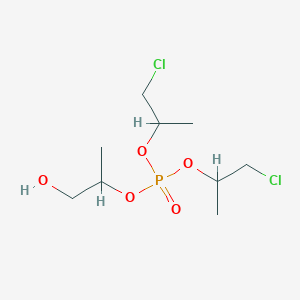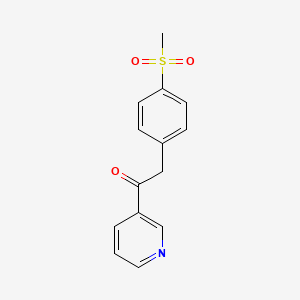
Dolutegravir-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:
Formation of the Pyridone Ring: The synthesis begins with the construction of a pyridone ring. This step involves the reaction of a benzyl-protected pyran with appropriate reagents under controlled conditions.
Cyclization: The pyridone intermediate undergoes cyclization using 3-®-amino-1-butanol.
Sequential Transformations: The cyclized product is subjected to four sequential chemical transformations, including deprotection and functional group modifications, to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
Aplicaciones Científicas De Investigación
Dolutegravir-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and interactions of dolutegravir in the body.
Drug Metabolism Research: Helps in understanding the metabolism and excretion of dolutegravir.
Clinical Trials: Employed in clinical trials to study the drug’s behavior in different populations.
Biological Studies: Used in studies to investigate the drug’s effects on various biological systems.
Mecanismo De Acción
Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.
Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of Dolutegravir-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .
Propiedades
Número CAS |
1407166-95-3 |
|---|---|
Fórmula molecular |
C₂₀H₁₃D₆F₂N₃O₅ |
Peso molecular |
425.42 |
Sinónimos |
(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)

